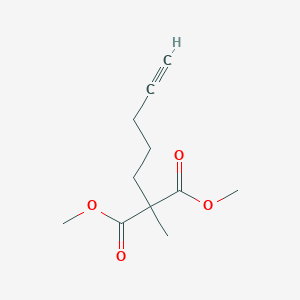

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.245. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical and Structural Characterization

- Analytical Techniques : Dimethyl substituted compounds are analyzed using gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction, and spectroscopic methods like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies. These techniques aid in deriving molecular geometry and identifying compounds, essential for forensic and clinical purposes (Dybowski et al., 2021).

Synthesis and Reactivity

- Synthesis of Cyclopropane Derivatives : Synthesis involving dimethyl substituted compounds leads to the formation of cyclopropane fused onto various alicyclic rings. These synthesis processes are significant for studying the influence of methyl group substituents on cytotoxicity (Hehir et al., 2008).

- Catalysis and Isomerization : Studies on catalysis and isomerization using dimethyl compounds, such as in alkane isomerisation, provide insights into product shape selectivity and the role of external versus internal surfaces in reaction products (Sastre et al., 2000).

- Biotransformation : The metabolism of synthetic cannabinoids with dimethyl compounds, investigated through human hepatocytes and liver microsomes, reveals the main metabolic pathways and potential markers for intake screening (Watanabe et al., 2019).

Material Science and Polymer Chemistry

- Polymer Processing : The development of polymers, such as isotactic poly(4-methyl-1-pentene) into micro- or nanofibers, expands its use in medical applications. This involves studying the effects of solvents on fiber morphology (Lee et al., 2006).

- Biodegradable Polymers : Research into biodegradable hyperbranched aliphatic polyesters derived from pentaerythritol and dimethyl compounds contributes to the development of environmentally friendly materials (Kricheldorf et al., 2008).

Environmental Applications

- Photodegradation of Pollutants : Studies on the photodegradation of dye pollutants in the presence of dimethyl compounds under visible light irradiation contribute to wastewater treatment and pollution control (Chen et al., 2006).

Properties

IUPAC Name |

dimethyl 2-methyl-2-pent-4-ynylpropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-5-6-7-8-11(2,9(12)14-3)10(13)15-4/h1H,6-8H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVNANSFFXEAJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)

![3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410746.png)

![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2410747.png)

![2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2410750.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2410751.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2410752.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2410756.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2410757.png)